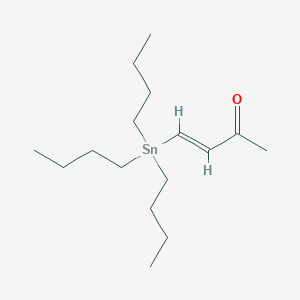
(3E)-4-(Tributylstannyl)-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-4-(Tributylstannyl)-3-buten-2-one: is an organotin compound characterized by the presence of a tributylstannyl group attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(Tributylstannyl)-3-buten-2-one typically involves the reaction of a suitable butenone precursor with tributyltin hydride under specific conditions. The reaction is often catalyzed by a palladium or platinum catalyst to facilitate the formation of the stannylated product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is typically purified through distillation or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions: (3E)-4-(Tributylstannyl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the stannyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
Chemistry: In chemistry, (3E)-4-(Tributylstannyl)-3-buten-2-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of organotin compounds’ effects on biological systems. It is used to investigate the interactions between organotin compounds and biological molecules, such as proteins and nucleic acids.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Organotin compounds have shown promise in the treatment of certain diseases, and this compound is studied for its potential use in drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (3E)-4-(Tributylstannyl)-3-buten-2-one involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with various substrates, facilitating the formation of new chemical bonds. The molecular pathways involved in its reactivity are influenced by the electronic and steric properties of the stannyl group, which can modulate the compound’s reactivity and selectivity in different reactions.
類似化合物との比較
- (3E)-4-(Tributylstannyl)-3-butenoic acid
- (2S,3E)-4-(Tributylstannyl)-3-butene-2-ol
- (3E)-4-(Tributylstannyl)-3-butynyl-4-O,6-O-diacetyl-2,3-dideoxy-α-D-erythro-hexa-2-enopyranoside
Comparison: Compared to similar compounds, (3E)-4-(Tributylstannyl)-3-buten-2-one is unique due to its specific butenone backbone and the position of the stannyl group. This structural difference imparts distinct reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve. For instance, the presence of the butenone moiety allows for unique interactions in chemical reactions, which can be leveraged in synthetic chemistry and material science.
特性
分子式 |
C16H32OSn |
|---|---|
分子量 |
359.1 g/mol |
IUPAC名 |
(E)-4-tributylstannylbut-3-en-2-one |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-3-4(2)5;3*1-3-4-2;/h1,3H,2H3;3*1,3-4H2,2H3; |
InChIキー |
LWRCYJFIVLZEAS-UHFFFAOYSA-N |
異性体SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/C(=O)C |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















